An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Foreword: Navigating the Landscape of a Niche Reagent
In the realm of drug discovery and fine chemical synthesis, the utility of a reagent is intrinsically linked to a thorough understanding of its physical and chemical properties. This guide is dedicated to providing a comprehensive technical overview of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (CAS No. 68631-04-9), a compound with significant potential in synthetic chemistry. While this specific isomer is not as extensively documented in peer-reviewed literature as some of its counterparts, this guide endeavors to consolidate the available data, offer expert insights based on analogous structures, and provide robust experimental frameworks for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective and safe utilization of this versatile building block.
Molecular Identity and Structural Elucidation
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, a nitro group at position 5, and a sulfonyl chloride group at position 1.
| Identifier | Value |
| IUPAC Name | 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride[1] |
| CAS Number | 68631-04-9[1] |
| Chemical Formula | C₈H₈ClNO₄S[1] |
| Molecular Weight | 249.67 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)[O-][2] |
| InChI Key | VPPPQFAKKFQYGQ-UHFFFAOYSA-N[2] |
digraph "2_3_dimethyl_5_nitro_benzenesulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; Cl [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O3 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C7 [label="CH₃"]; C8 [label="CH₃"];
// Benzene ring with substituents C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituents C1 -- S [label=""]; S -- O1 [label=""]; S -- O2 [label=""]; S -- Cl [label=""]; C2 -- C7 [label=""]; C3 -- C8 [label=""]; C5 -- N [label=""]; N -- O3 [label=""]; N -- O4 [label=""]; }
Caption: Molecular structure of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Physicochemical Properties: A Data-Driven Perspective
Direct experimental data for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is limited. The following table presents the available data for the target compound, alongside experimentally determined values for structurally related isomers to provide a comparative context. This approach allows for informed estimations of properties where direct data is absent.
| Property | 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride | 2-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 68631-04-9[1] | 1694-92-4[3] | 98-74-8[4] | 98-09-9 |
| Molecular Formula | C₈H₈ClNO₄S[1] | C₆H₄ClNO₄S[3] | C₆H₄ClNO₄S[4] | C₆H₅ClO₂S |
| Molecular Weight | 249.67 g/mol | 221.62 g/mol [3] | 221.62 g/mol [4] | 176.62 g/mol [5] |
| Appearance | Not specified | White to Yellow to Orange powder to crystal[3] | Yellow to brown solid | Colorless to slightly yellow solid[5] |
| Melting Point | Not specified | 63-67 °C[3] | 77-79 °C | 13-15 °C |
| Boiling Point | 400.5 °C at 760 mmHg[2] | 350.6 °C (Predicted)[3] | Not specified | 251-252 °C |
| Density | 1.464 g/cm³[2] | 1.606 g/cm³ (Predicted)[3] | Not specified | 1.384 g/mL at 25 °C |
| Flash Point | 196 °C[2] | Not specified | Not specified | Not specified |
| Solubility | Not specified | Soluble in toluene, THF, methylene chloride, ethyl acetate, and DMF. Insoluble in water.[3] | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF. Insoluble in water. | Soluble in alcohol and diethyl ether. Insoluble in cold water. |
Expert Insight: The presence of two methyl groups in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, compared to its non-methylated analogs, would be expected to slightly increase its lipophilicity and potentially influence its crystal packing, thereby affecting its melting point. The reported high boiling point suggests low volatility. Its solubility is predicted to be poor in water but good in common organic solvents, a characteristic feature of many sulfonyl chlorides.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride for research and development, a series of standard characterization experiments are essential. The following protocols are designed to be self-validating and provide a clear understanding of the material's properties.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Protocol:
-
A small, finely powdered sample of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[6]
-
For validation, a mixed melting point determination with a known standard can be performed.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Rationale: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach using a range of solvents with varying polarities provides a comprehensive picture.
Protocol:
-
To a series of small, labeled test tubes, add approximately 10-20 mg of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
-
To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in a stepwise manner (e.g., 0.2 mL at a time).
-
After each addition, the mixture is vortexed or shaken vigorously for 30-60 seconds.[7]
-
Solubility is determined by visual inspection for the complete dissolution of the solid. The results are recorded as soluble, partially soluble, or insoluble.[7]
-
For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined spectroscopically or gravimetrically.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: The ¹H and ¹³C NMR spectra of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride are predicted to show distinct signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups and the electron-donating nature of the methyl groups.[8][9]
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) is expected to show two singlets or two closely coupled doublets for the two aromatic protons. The two methyl groups will likely appear as distinct singlets in the aliphatic region (around 2.0-3.0 ppm).
-
¹³C NMR: The aromatic carbons are expected to resonate in the 120-150 ppm range.[10] Six distinct signals for the aromatic carbons are anticipated due to the asymmetric substitution pattern. The carbons of the methyl groups will appear at higher field.
Infrared (IR) Spectroscopy
Expert Insight: The IR spectrum will provide clear evidence for the key functional groups.
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11]
-
Nitro (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Aromatic C-H: Stretching vibrations will appear above 3000 cm⁻¹.
-
C-C Stretching (in-ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Expert Insight: Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[12] Characteristic fragmentation patterns for aromatic nitro compounds include the loss of NO (30 u) and NO₂ (46 u).[13] Fragmentation of the sulfonyl chloride group may also be observed.
Synthesis and Reactivity
The reactivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. It will readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters. The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution.
Safety and Handling
As with all sulfonyl chlorides, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride should be handled with extreme care in a well-ventilated fume hood.
-
Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage.[14]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it must be stored in a tightly sealed container in a dry, cool place.[14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[14]
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a valuable synthetic intermediate. While comprehensive physical data is not yet widely published, this guide provides a robust framework for its characterization and safe handling based on available information and expert analysis of analogous compounds. The protocols and predictive data presented herein are intended to empower researchers to confidently incorporate this reagent into their synthetic workflows, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
RSC Publishing. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. [Link]
-
Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Angelo State University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
silis. A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. [Link]
-
ChemistryViews. Substituent Effects on Benzene Rings. [Link]
-
WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
SD Fine-Chem. SULPHURYL CHLORIDE. [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
-
PubChem. 2-Nitrobenzenesulfonyl chloride. [Link]
-
PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
ACS Publications. Determination of Aromatic Nitro Compounds. [Link]
-
PharmaCompass. p-nitro benzene sulfonyl chloride. [Link]
-
Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
P&S Chemicals. Product information, Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Organic Syntheses. (A) - o-Nitrobenzenesulfonyl Chloride. [Link]
-
University of North Carolina Wilmington. Experiment 1 - Melting Points. [Link]
-
J&H Chemical. 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride68631-04-9,Purity≥98%. [Link]
-
PubChem. Benzenesulfonyl chloride. [Link]
-
Study Mafia. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]
-
SciSpace. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. [Link]
-
NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. [Link]
-
Cheméo. Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]
- 4. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.ws [chem.ws]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
